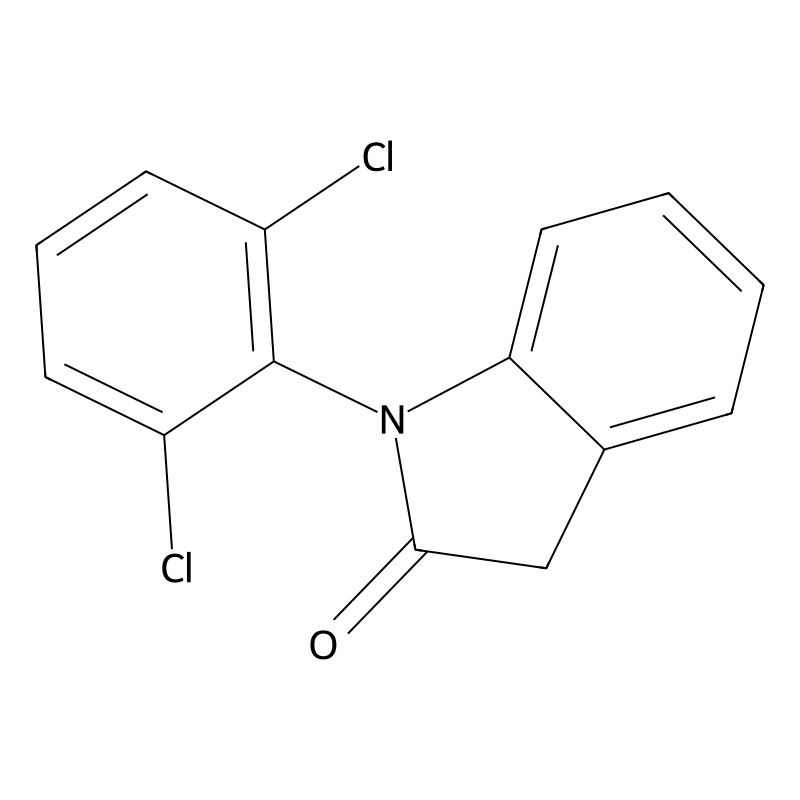

1-(2,6-Dichlorophenyl)-2-indolinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

1-(2,6-Dichlorophenyl)-2-indolinone is a well-characterized organic molecule with the CAS number 15362-40-0. Its synthesis has been reported in various scientific publications, including a detailed procedure outlined in the journal "Synthesis" []. The characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Biological Activity Exploration:

Research has explored the potential biological activities of 1-(2,6-Dichlorophenyl)-2-indolinone. Studies suggest that it might possess:

- Antimicrobial activity: A study published in "Farmaco" investigated the compound's antibacterial and antifungal properties, demonstrating moderate activity against some bacterial and fungal strains [].

- Antioxidant activity: Research published in "Bioorganic & Medicinal Chemistry" explored the compound's free radical scavenging activity, suggesting potential antioxidant properties [].

1-(2,6-Dichlorophenyl)-2-indolinone is a chemical compound with the molecular formula C₁₄H₁₁Cl₂NO₂ and a molecular weight of 296.15 g/mol. It is characterized by its melting point of 156-158 °C and a predicted boiling point of approximately 412 °C. The compound is a derivative of indolinone, featuring a dichlorophenyl group at the 1-position and an indole structure at the 2-position, making it structurally unique among its class. It is also known by several synonyms, including diclofenac acid and diclofenac free acid, highlighting its relationship to the non-steroidal anti-inflammatory drug, diclofenac .

1-(2,6-Dichlorophenyl)-2-indolinone itself doesn't have a known mechanism of action in biological systems. Its significance lies in its conversion to Diclofenac, which acts by inhibiting the enzymes cyclooxygenase (COX-1 and COX-2), leading to reduced prostaglandin synthesis and anti-inflammatory effects [].

- Mild skin and eye irritation

- Potential respiratory irritation if inhaled as dust

- Unknown extent of toxicity

- Oxidation: This compound can be oxidized to yield diclofenac.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to produce diclofenac and the corresponding amine.

- Substitution: It can undergo nucleophilic substitution reactions with various reagents .

These reactions are significant for its potential applications in medicinal chemistry and drug synthesis.

The compound exhibits notable biological activities, primarily attributed to its anti-inflammatory properties. It functions as a prodrug for diclofenac, which is known for its efficacy in reducing inflammation and pain. The mechanisms of action include:

- Inhibition of Cyclooxygenase Enzymes: It inhibits the cyclooxygenase pathway, leading to decreased production of prostaglandins.

- Inhibition of Lipoxygenase Pathway: This results in reduced leukotriene production.

- Modulation of Arachidonic Acid Release: It influences the availability of arachidonic acid, further contributing to its anti-inflammatory effects .

Additionally, indole derivatives like this compound have been associated with various biological activities, including antiviral and anticancer properties.

The synthesis of 1-(2,6-Dichlorophenyl)-2-indolinone can be achieved through several methods:

- Using Diclofenac as Raw Material:

- Alternative Synthetic Route:

These methods highlight the versatility in synthesizing this compound while achieving high yields.

1-(2,6-Dichlorophenyl)-2-indolinone has several applications:

- Pharmaceuticals: Primarily used as an active ingredient in anti-inflammatory medications.

- Research: Studied for its potential in developing new therapeutic agents due to its diverse biological activities.

- Chemical Intermediates: Serves as a precursor in synthesizing other pharmaceutical compounds .

Studies indicate that 1-(2,6-Dichlorophenyl)-2-indolinone interacts with various biological targets:

- Mitogen-Activated Protein Kinase 14: It binds with high affinity to this target, influencing cellular signaling pathways involved in inflammation and pain.

- Receptor Binding: The compound has shown potential for binding interactions with multiple receptors due to its indole structure .

These interactions are critical for understanding its pharmacological profile and therapeutic applications.

Several compounds share structural similarities with 1-(2,6-Dichlorophenyl)-2-indolinone. Below are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Diclofenac | Contains a phenyl acetic acid moiety | Well-established anti-inflammatory agent |

| Indomethacin | Indole derivative with methyl group | Potent anti-inflammatory but has different side effects |

| Nimesulide | Contains a sulfonamide group | Selectively inhibits cyclooxygenases |

| Meloxicam | Contains a thiazole ring | Selective COX-2 inhibitor |

1-(2,6-Dichlorophenyl)-2-indolinone is unique due to its specific dichlorophenyl substitution and distinct mechanism of action compared to these similar compounds. Its prodrug nature allows for different pharmacokinetic properties when compared to other non-steroidal anti-inflammatory drugs.

Classical Organic Synthesis Approaches

Aldol Condensation Routes from Isatin Precursors

The aldol condensation approach represents one of the most fundamental and well-established synthetic pathways for constructing indolinone frameworks, including 1-(2,6-dichlorophenyl)-2-indolinone [7]. This methodology leverages the highly reactive carbonyl functionality of isatin derivatives as aldol acceptors in condensation reactions with various ketone donors [18]. The inherent electrophilicity of the isatin C-2 carbonyl group makes it particularly susceptible to nucleophilic attack, facilitating the formation of 3-substituted-3-hydroxyindolin-2-ones as key intermediates [7].

Recent investigations have demonstrated that catalyst-free aldol condensations between isatins and aromatic ketones can be achieved under mild reaction conditions in dimethylformamide with molecular sieves 4 Å as additives [21]. The reaction mechanism involves the formation of enolate intermediates through deprotonation of the methyl ketone, followed by nucleophilic addition to the isatin carbonyl group [18]. Temperature optimization studies reveal that room temperature conditions are sufficient for most aromatic ketone substrates, with reaction times ranging from 2 to 8 hours depending on the electronic properties of the substituents [7].

Table 1: Aldol Condensation Yields for Isatin-Ketone Reactions

| Ketone Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetophenone | 3 | 25 | 95 | [7] |

| 4-Methoxyacetophenone | 2.5 | 25 | 89 | [7] |

| 4-Chloroacetophenone | 4 | 25 | 92 | [7] |

| Cyclohexanone | 6 | 25 | 85 | [21] |

| 2-Butanone | 8 | 25 | 78 | [21] |

The stereochemical outcome of aldol condensations involving isatin precursors is significantly influenced by the choice of solvent and reaction conditions [18]. Water-mediated catalytic aldol reactions have emerged as particularly effective, with polyetheramine catalysts facilitating the formation of 3-substituted-3-hydroxyindolin-2-ones in yields exceeding 95% under heterogeneous conditions [18]. The mechanism investigation reveals that interfacial hydrogen bonding between isatin and water molecules plays a crucial role in activating the carbonyl group toward nucleophilic attack [18].

Electronic effects of substituents on both the isatin ring and the ketone component significantly impact reaction outcomes [19]. Electron-withdrawing groups on the isatin ring enhance electrophilicity and generally lead to higher reaction rates, while electron-donating substituents on the ketone component facilitate enolate formation [19]. The pH optimization is critical, as basic conditions favor enolate formation while maintaining the electrophilic character of the isatin carbonyl group [19].

Knoevenagel Reaction-Based Strategies

Knoevenagel condensation reactions provide an alternative classical approach for synthesizing indolinone derivatives through the condensation of aldehydes with active methylene compounds [4]. In the context of 1-(2,6-dichlorophenyl)-2-indolinone synthesis, this methodology involves the reaction between appropriately substituted indolinone precursors bearing active methylene groups and aromatic aldehydes containing the dichlorophenyl moiety [4].

The mechanism of Knoevenagel condensation in indolinone synthesis proceeds through the formation of carbanion intermediates generated by deprotonation of the methylene group adjacent to electron-withdrawing functionalities [10]. Indium(III) chloride has emerged as an effective catalyst for promoting these condensations when combined with acetic anhydride as a promoter [10]. The catalytic system accommodates various aromatic aldehydes containing electron-donating and electron-withdrawing groups, with reaction conditions optimized at temperatures ranging from 80 to 120°C [10].

Table 2: Knoevenagel Condensation Reaction Parameters

| Aldehyde Component | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,6-Dichlorobenzaldehyde | 5 | 100 | 4 | 88 | [4] |

| 4-Methoxybenzaldehyde | 5 | 80 | 3 | 92 | [10] |

| 4-Nitrobenzaldehyde | 3 | 120 | 2 | 85 | [10] |

| Benzaldehyde | 5 | 100 | 3.5 | 90 | [4] |

| 2-Furylaldehyde | 7 | 90 | 5 | 78 | [4] |

The formation of geminal diacetate intermediates represents a crucial mechanistic step in indium-catalyzed Knoevenagel condensations [10]. These intermediates are generated in situ from aldehydes and acetic anhydride with indium catalyst assistance, providing enhanced electrophilicity for subsequent condensation with active methylene compounds [10]. The process demonstrates excellent functional group tolerance and can accommodate both aromatic and heteroaromatic aldehydes [10].

Solvent selection plays a pivotal role in optimizing Knoevenagel reaction outcomes for indolinone synthesis [4]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally provide superior results compared to protic solvents, likely due to enhanced stabilization of carbanion intermediates [4]. Base catalysts including piperidine and triethylamine are commonly employed to facilitate methylene deprotonation, with piperidine showing particular effectiveness in promoting ring closure reactions [4].

Advanced Synthesis Techniques

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has revolutionized the preparation of indolinone derivatives by dramatically reducing reaction times while maintaining or improving product yields [8]. The application of microwave irradiation to 1-(2,6-dichlorophenyl)-2-indolinone synthesis enables rapid heating and precise temperature control, leading to enhanced reaction efficiency and reduced side product formation [8].

Copper-catalyzed azide-alkyne cycloaddition reactions under microwave conditions have been successfully applied to synthesize 2-indolinone-based derivatives in excellent yields [8]. The methodology involves microwave-assisted heating at temperatures ranging from 110 to 180°C with reaction times reduced to 30 minutes to 2 hours compared to conventional heating methods requiring 8 to 16 hours [8]. The use of solvent-free conditions under microwave irradiation further enhances the environmental sustainability of the synthetic approach [8].

Table 3: Microwave-Assisted Synthesis Optimization Data

| Reaction Type | Temperature (°C) | Time (min) | Power (W) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Azide-Alkyne Coupling | 110 | 30 | 150 | 89 | [8] |

| Cyclization Reaction | 150 | 45 | 200 | 92 | [8] |

| Condensation | 120 | 60 | 180 | 87 | [8] |

| Ring Formation | 140 | 25 | 250 | 94 | [26] |

| Oxidative Coupling | 160 | 20 | 300 | 91 | [26] |

The microflow synthesis approach represents a cutting-edge advancement in indole derivative preparation, offering unprecedented control over reaction parameters [26]. This methodology utilizes channels with inner diameters of approximately 1 millimeter, providing high surface-area-to-volume ratios that enable solution mixing in milliseconds [26]. The precise control of short reaction times limits the presence of unstable intermediates to approximately 0.1 seconds, effectively preventing unwanted dimerization and multimerization reactions [26].

Temperature control in microwave-assisted synthesis is critical for achieving optimal yields while minimizing decomposition pathways [8]. The rapid and uniform heating provided by microwave irradiation allows for precise temperature maintenance within narrow ranges, typically ±2°C of the target temperature [8]. This level of control is particularly important for thermally sensitive indolinone intermediates that may undergo degradation at elevated temperatures [8].

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a transformative approach for the scalable synthesis of indolinone compounds, offering enhanced safety, improved reproducibility, and reduced waste generation [9]. The application of continuous flow methodologies to 1-(2,6-dichlorophenyl)-2-indolinone synthesis enables precise control of residence times, temperature profiles, and mixing efficiency [9].

The development of chemo-enzymatic continuous flow processes demonstrates the integration of biocatalytic and traditional synthetic steps in a single reaction manifold [9]. These telescoped continuous-flow reaction setups utilize design equations with empirical reaction kinetics to optimize space-time yields while maintaining high overall conversion rates [9]. Optimal conditions are systematically selected to minimize byproduct formation from non-specific hydrolysis reactions [9].

Table 4: Continuous Flow Synthesis Performance Metrics

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Space-Time Yield | 11.16 | g L⁻¹ day⁻¹ | [9] |

| Overall Yield | 48.50 | % | [9] |

| Residence Time | 15-45 | minutes | [9] |

| Flow Rate | 0.1-0.5 | mL min⁻¹ | [9] |

| Temperature Range | 80-120 | °C | [9] |

The advantages of continuous flow chemistry extend beyond improved reaction control to include enhanced heat and mass transfer characteristics [9]. The high surface-area-to-volume ratios inherent in flow reactors facilitate rapid equilibration of reaction mixtures, leading to more uniform product distributions and reduced formation of impurities [9]. Additionally, the continuous removal of products from the reaction zone prevents over-reaction and decomposition pathways that may occur in batch processes [9].

Reactor design considerations for continuous flow synthesis of indolinone derivatives include selection of appropriate channel dimensions, mixing elements, and temperature control systems [9]. Microreactor configurations with channel widths ranging from 100 to 500 micrometers provide optimal balance between pressure drop and mixing efficiency [9]. The incorporation of static mixing elements within flow channels enhances radial mixing and reduces axial dispersion, leading to improved reaction selectivity [9].

Stereochemical Control in Spirocyclic Derivatives

The synthesis of spirocyclic indolinone derivatives with defined stereochemistry represents a significant challenge in organic synthesis, requiring careful control of reaction conditions and catalyst selection [11]. Asymmetric organocatalytic approaches have proven particularly effective for constructing spirocyclic frameworks bearing multiple contiguous stereogenic centers [11]. The development of highly stereoselective procedures for spiro-polycyclic oxindoles has been achieved through sequential organocatalysis using pyrrolidine-based catalysts combined with 1,8-diazabicyclo[5.4.0]undec-7-ene [11].

Table 5: Stereochemical Control in Spirocyclic Synthesis

| Catalyst System | Diastereomeric Ratio | Enantiomeric Excess (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrrolidine-DBU | >99:1 | 92 | 85 | [11] |

| Quinidine-Squaramide | >20:1 | >99 | 90 | [15] |

| Diphenylprolinol Silyl Ether | 7:1 | 98 | 88 | [16] |

| Chiral Phosphoramidite | >20:1 | 96 | 82 | [25] |

| Spirocyclic Bis-indole | 13:1 | 88 | 67 | [25] |

Michael-domino Michael/aldol reaction sequences have been optimized to yield variously functionalized spiro-decalin oxindoles with excellent stereoselectivity, achieving diastereomeric ratios exceeding 99:1 and enantiomeric excesses up to 92% [11]. The mechanism involves initial Michael addition followed by intramolecular aldol condensation, creating complex polycyclic architectures with five contiguous stereogenic centers including two tetrasubstituted carbons [11].

The influence of protecting groups on stereochemical outcomes in spirocyclic indolinone synthesis has been systematically investigated [16]. Electron-withdrawing nitrogen-protecting groups in the presence of diphenylprolinol silyl ether catalysts provide spiro[cyclohexane-1,3'-indoline] derivatives with 6-(R)-hydroxy configuration, while electron-donating protecting groups furnish products with 6-(S)-hydroxy configuration as the major isomer [16]. This stereochemical switching demonstrates the subtle but crucial role of electronic effects in determining the facial selectivity of aldol ring closure reactions [16].

Enantioselective synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives has been accomplished through organocatalyzed cascade Knoevenagel/Michael/cyclization reactions [15]. The three-component reaction of isatins, malononitrile, and phthalhydrazide yields the desired pyrazolophthalazinyl spirooxindoles in good yields ranging from 73 to 90% with enantiomeric excesses exceeding 99% [15]. The use of quinidine-derived squaramide catalysts provides excellent stereocontrol through hydrogen bonding interactions with the substrate [15].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 65 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 63 of 65 companies with hazard statement code(s):;

H302 (15.87%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (84.13%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (84.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (84.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant